molecular formula C20H25NO6S B13875220 Ethyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]acetate

Ethyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]acetate

Cat. No.: B13875220
M. Wt: 407.5 g/mol
InChI Key: GVDZMWIWABDWMF-UHFFFAOYSA-N
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Description

Ethyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]acetate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group, a sulfonamide group, and two aromatic rings with methoxy and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]acetate typically involves a multi-step process. One common synthetic route includes the following steps:

    Formation of the Sulfonamide Intermediate: The reaction begins with the sulfonylation of 4-methylbenzenesulfonyl chloride with 3,4-dimethoxybenzylamine in the presence of a base such as triethylamine. This step results in the formation of the sulfonamide intermediate.

    Esterification: The sulfonamide intermediate is then reacted with ethyl bromoacetate in the presence of a base like potassium carbonate to form the final product, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ester or sulfonamide groups, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, alcohols, and thiols in the presence of bases or catalysts.

Major Products

    Oxidation: Carboxylic acids, ketones, and aldehydes.

    Reduction: Alcohols and amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]acetate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound can be used in biochemical studies to investigate enzyme-substrate interactions and protein-ligand binding.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Ethyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]acetate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of specific enzymes, modulating their activity and affecting various biochemical pathways. The presence of the sulfonamide group allows it to form strong interactions with protein active sites, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: An analogue with similar methoxy substituents but lacking the sulfonamide and ester groups.

    Ethyl 3,4-dimethoxyphenyl acetate: A related ester with similar aromatic substitution but different functional groups.

    N-[2-(3,4-Dimethoxyphenyl)ethyl]acetamide: A compound with similar aromatic substitution but different amide functionality.

Uniqueness

Ethyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]acetate is unique due to the combination of its ester, sulfonamide, and aromatic groups. This unique structure imparts specific chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C20H25NO6S

Molecular Weight

407.5 g/mol

IUPAC Name

ethyl 2-[(3,4-dimethoxyphenyl)methyl-(4-methylphenyl)sulfonylamino]acetate

InChI

InChI=1S/C20H25NO6S/c1-5-27-20(22)14-21(28(23,24)17-9-6-15(2)7-10-17)13-16-8-11-18(25-3)19(12-16)26-4/h6-12H,5,13-14H2,1-4H3

InChI Key

GVDZMWIWABDWMF-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CN(CC1=CC(=C(C=C1)OC)OC)S(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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